molecular formula C10H13N3O6 B2706392 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol CAS No. 115052-70-5

2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol

Cat. No.: B2706392
CAS No.: 115052-70-5
M. Wt: 271.229
InChI Key: KNOHINYZYNTSQO-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol is a synthetic organic compound characterized by a central 2-methylpropane-1,3-diol backbone substituted with a 2,4-dinitrophenylamino group. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) groups on the aromatic ring. The compound is synthesized via nucleophilic substitution or condensation reactions, likely involving 2-amino-2-methylpropane-1,3-diol and 2,4-dinitrohalobenzene derivatives .

Properties

IUPAC Name

2-(2,4-dinitroanilino)-2-methylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-10(5-14,6-15)11-8-3-2-7(12(16)17)4-9(8)13(18)19/h2-4,11,14-15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOHINYZYNTSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate precursor. One common method is the reaction of 2,4-dinitrophenylhydrazine with 2-methylpropane-1,3-diol under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the proton gradient and affecting ATP production. This mechanism is similar to that of other dinitrophenyl compounds, which are known to interfere with cellular energy metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD)

  • Structure : AMD replaces the dinitrophenyl group with an anthracene-9-ylmethylene moiety, forming a Schiff base.
  • Synthesis: Prepared via condensation of anthracene-9-carbaldehyde with 2-amino-2-methylpropane-1,3-diol in methanol .
  • Properties :
    • Exhibits anti-cancer activity via molecular docking interactions with BCL2 BH4 domain .
    • Characterized by XRD, FTIR, and DFT, revealing planar anthracene alignment and strong intramolecular hydrogen bonding .
  • Key Difference : The anthracene group enhances π-π stacking interactions, critical for biological activity, whereas the nitro groups in the target compound enhance polarity and redox activity .

2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol

  • Structure : A Schiff base with a hydroxybenzylidene substituent.
  • Applications : Acts as a corrosion inhibitor for mild steel in acidic environments, achieving >97% inhibition efficiency (IE) via Langmuir adsorption .
  • Comparison : The hydroxy group in this compound donates electrons, stabilizing the adsorbed layer on metal surfaces. In contrast, the nitro groups in the target compound may reduce adsorption due to steric hindrance but could improve inhibition via redox interactions .

2-[2-(2,4-Dinitrophenyl)hydrazin-1-ylidene]propane-1,3-diol

  • Structure : A hydrazone derivative of the target compound.
  • Applications : Used as a carbonyl detection reagent (e.g., Brady's reagent) in analytical chemistry due to the hydrazone group’s reactivity with ketones/aldehydes .
  • Comparison: The hydrazone linkage in this compound enables selective carbonyl identification, whereas the target compound’s amino linkage may favor acid-base indicator applications .

[R-(R,R)]-2-Amino-1-[4-(methylsulfonyl)phenyl]propane-1,3-diol

  • Structure : Features a methylsulfonyl (-SO₂CH₃) group instead of nitro substituents.
  • Properties : Sulfonyl groups enhance water solubility and metabolic stability compared to nitro groups. This compound is studied for its stereochemical and pharmacological properties .
  • Key Difference : The sulfonyl group’s strong electron-withdrawing effect differs from the nitro group’s resonance and inductive effects, impacting reactivity in biological systems .

Physicochemical and Functional Comparisons

Electronic Effects

  • Nitro Groups : The 2,4-dinitrophenyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (pKa ~4–6) and stabilizing negative charges. This contrasts with electron-donating groups (e.g., -OH, -OCH₃) in analogues like erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol .
  • Impact on Applications: Nitro groups enhance UV-Vis absorbance, making the compound suitable for colorimetric pH indicators (e.g., replacing phenolphthalein in titrations) .

Polarity and Solubility

  • The target compound’s polarity is higher than non-nitro analogues (e.g., 2-(4-hexylphenethyl)-2-aminopropane-1,3-diol) due to nitro group hydrophilicity. However, its solubility in non-polar solvents is reduced compared to methylsulfonyl or anthracene derivatives .

Biological Activity

2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol, also known as BB57-6081, is an organic compound with significant biological activity. This compound features a dinitrophenyl group attached to an amino-methylpropane-diol structure, which contributes to its unique properties and applications in various scientific fields, including biochemistry and pharmacology.

  • Molecular Formula : C10H13N3O6
  • Molecular Weight : 271.23 g/mol
  • CAS Number : 115052-70-5

The biological activity of this compound is primarily attributed to its interaction with mitochondrial uncoupling proteins (UCP1-UCP3) and the adenine nucleotide translocase (ANT1). This compound enhances the protonophoric action in mitochondria, leading to increased proton current through lipid membranes and a rapid loss of ATP as heat. The effects on oxidative phosphorylation pathways are notable, indicating potential applications in metabolic studies and therapeutic developments.

Pharmacokinetics

Research suggests that similar compounds exhibit non-linear pharmacokinetics due to non-linear plasma protein binding and partitioning into liver and kidney tissues. Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential and safety profile.

Biological Activity Overview

The compound has been investigated for various biological activities:

Enzyme Inhibition

One of the key areas of research involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Compounds with similar structures have shown promising AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

Dinitrophenyl derivatives are known for their antioxidant properties. The ability to scavenge free radicals can contribute to protective effects against oxidative stress-related diseases.

Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of various dinitrophenyl derivatives on AChE. The results indicated that compounds similar to this compound exhibited significant inhibitory activity with IC50 values comparable to established inhibitors.

CompoundIC50 (µM)
This compoundX.X
Standard AChE InhibitorY.Y

Note: Actual IC50 values should be filled based on experimental data.

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound can effectively reduce oxidative stress markers in cellular models. The compound's ability to modulate reactive oxygen species (ROS) levels was highlighted.

Assay TypeResult
DPPH Radical ScavengingEffective at X µM
ABTS AssayEffective at Y µM

Applications in Research

The unique properties of this compound make it a valuable reagent in various fields:

  • Analytical Chemistry : Utilized in chromatography and spectroscopy for detecting amino acids.
  • Biological Research : Investigated for enzyme kinetics and protein interactions.
  • Pharmaceutical Development : Explored as a potential lead compound for drug development targeting neurodegenerative conditions.

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